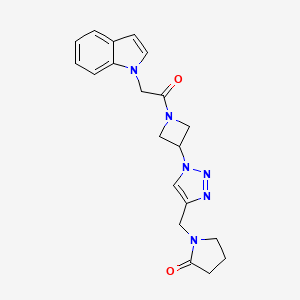
1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, particularly focusing on its antimicrobial properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the indole moiety, azetidine ring, and triazole structure. Here’s a brief overview of the synthetic route:
- Formation of Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Synthesis of Azetidine Ring : Cyclization of a suitable precursor under basic conditions yields the azetidine structure.
- Triazole Formation : The introduction of the triazole ring is often conducted via a 1,3-dipolar cycloaddition reaction.
- Final Coupling : The final compound is obtained by coupling the indole and azetidine units using coupling reagents like EDCI or DCC.
The molecular formula for this compound is C22H23N5O2, with a molecular weight of 389.4 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing indole and triazole moieties exhibit significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | Staphylococcus aureus | 0.98 μg/mL |
| 1b | Escherichia coli | 2.5 μg/mL |
| 1c | Klebsiella pneumoniae | 5.0 μg/mL |
| 1d | Pseudomonas aeruginosa | 10.0 μg/mL |
These findings indicate that compounds similar to This compound could potentially serve as effective antimicrobial agents against resistant strains .
The mechanism by which these compounds exert their antimicrobial effects often involves:
- Inhibition of Cell Wall Synthesis : Compounds may interfere with bacterial cell wall formation, leading to cell lysis.
- Disruption of Membrane Integrity : Some derivatives can disrupt bacterial membranes, causing leakage of cellular contents.
- Inhibition of Enzymatic Activity : Certain compounds may inhibit key enzymes involved in metabolic processes within bacteria.
Cytotoxicity Studies
In addition to their antimicrobial properties, cytotoxicity assessments have shown that several synthesized compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compounds with indole and triazole structures demonstrated IC50 values in the low micromolar range (<10 µM), indicating potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the efficacy of an indole-triazole conjugate against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a MIC value significantly lower than standard antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Activity
Another study focused on the antiproliferative effects of related indole compounds on human cancer cell lines such as A549 (lung cancer). The results indicated that some derivatives preferentially inhibited rapidly dividing cells while sparing normal fibroblasts, highlighting their selective toxicity against cancer cells .
Propiedades
IUPAC Name |
1-[[1-[1-(2-indol-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19-6-3-8-24(19)10-16-11-26(22-21-16)17-12-25(13-17)20(28)14-23-9-7-15-4-1-2-5-18(15)23/h1-2,4-5,7,9,11,17H,3,6,8,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRRNTZAIJSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













